molecular formula C26H23NO6 B2669995 2-(1,3-Benzodioxol-5-ylmethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid CAS No. 683217-91-6

2-(1,3-Benzodioxol-5-ylmethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B2669995
CAS No.: 683217-91-6
M. Wt: 445.471
InChI Key: UVUURUKTDNDFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Benzodioxol-5-ylmethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound that features both a benzodioxole and a fluorenylmethoxycarbonyl (Fmoc) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Fluorenylmethoxycarbonyl Group: The Fmoc group is commonly introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling Reactions: The final step involves coupling the benzodioxole derivative with the Fmoc-protected amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzodioxole moiety can undergo oxidation reactions, potentially forming quinones.

    Reduction: The Fmoc group can be removed under reductive conditions, typically using piperidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Piperidine or hydrazine.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Deprotected amino acids.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis.

    Organic Synthesis: The compound can serve as a building block for more complex molecules.

Biology

    Bioconjugation: The compound can be used to link biomolecules for various assays and studies.

Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.

Industry

    Materials Science: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid would depend on its specific application. For example, in peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions until it is selectively removed.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Protected Amino Acids: Similar in structure due to the presence of the Fmoc group.

    Benzodioxole Derivatives: Compounds with similar benzodioxole moieties.

Uniqueness

The combination of the benzodioxole and Fmoc groups in a single molecule makes this compound unique, offering a versatile tool for various synthetic and research applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c28-25(29)17(11-16-9-10-23-24(12-16)33-15-32-23)13-27-26(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,17,22H,11,13-15H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUURUKTDNDFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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